molecular formula C18H14 B14607396 1-Methyl-11H-benzo[a]fluorene CAS No. 60918-47-0

1-Methyl-11H-benzo[a]fluorene

Cat. No.: B14607396
CAS No.: 60918-47-0
M. Wt: 230.3 g/mol
InChI Key: ZJZHWVDDDQVBPB-UHFFFAOYSA-N
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Description

Contextualization of Benzo[a]fluorene Isomers and Related Polycyclic Aromatic Hydrocarbons

Benzo[a]fluorene is a tetracyclic PAH, and it exists in several isomeric forms, including 11H-benzo[a]fluorene, 11H-benzo[b]fluorene, and 7H-benzo[c]fluorene. These isomers differ in the arrangement of their benzene (B151609) and fluorene (B118485) moieties, which significantly influences their chemical reactivity and biological effects. 1-Methyl-11H-benzo[a]fluorene is a derivative of the 11H-benzo[a]fluorene isomer, with a methyl group attached to the first carbon position of the benzo[a]fluorene structure. The parent compound, 11H-benzo[a]fluorene, is a colorless solid with a melting point of approximately 189.6 °C and a boiling point of 405 °C. mdpi.comacs.orgnih.govwikipedia.org Its properties provide a baseline for understanding the impact of methylation on the molecule's characteristics.

Table 1: Physicochemical Properties of 11H-benzo[a]fluorene (Parent Compound)

Property Value
Molecular Formula C₁₇H₁₂
Molecular Weight 216.28 g/mol
Melting Point 189.6 °C
Boiling Point 405 °C
Water Solubility 0.045 mg/L at 25 °C
Log Kow 5.68

Data sourced from PubChem CID 9195 mdpi.comnih.gov

Significance of Alkylated Polycyclic Aromatic Hydrocarbons in Advanced Chemical Research

Alkylated PAHs (APAHs), such as this compound, are of particular importance in advanced chemical research for several reasons. They are often more abundant in the environment than their parent PAHs, particularly in petrogenic sources like crude oil and petroleum products. mdpi.comresearchgate.net Toxicological studies have indicated that many alkyl-PAHs exhibit higher toxic and mutagenic potency than their unsubstituted counterparts. mdpi.com The position of the alkyl group on the aromatic ring system can significantly alter the molecule's metabolic activation pathways and its ability to interact with biological macromolecules like DNA. mdpi.com This makes the study of specific methylated isomers crucial for a comprehensive understanding of the health risks associated with PAH exposure. Furthermore, the analysis of alkylated PAH profiles can serve as a valuable tool in environmental forensics to identify the sources of contamination. researchgate.net

Research Trajectories and Academic Relevance of this compound

Research on this compound is driven by the need to understand the structure-activity relationships of methylated PAHs. A significant finding in this area is the enhanced mutagenic activity observed for benzofluorenes that are methylated at their benzylic positions. epa.govrsc.orgnih.gov Studies have shown that 11-methylbenzo[a]fluorene exhibits increased mutagenicity, highlighting the critical role of the methyl group's position in determining the compound's biological activity. epa.govrsc.orgnih.gov This enhanced activity is a key focus of toxicological research, aiming to elucidate the mechanisms of carcinogenesis for this class of compounds.

Table 2: Spectroscopic Data for 11H-benzo[a]fluorene (Parent Compound)

Technique Data
GC-MS Major peaks at m/z 216, 215, 217
¹H NMR Chemical shifts are observed in the aromatic region, characteristic of the fused ring structure.
¹³C NMR Resonances corresponding to the 17 carbon atoms of the benzo[a]fluorene skeleton.

Data sourced from PubChem CID 9195 mdpi.comnih.gov

The ongoing research into this compound and other methylated PAHs is crucial for refining risk assessments of environmental contaminants and for advancing our fundamental understanding of the relationship between chemical structure and biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60918-47-0

Molecular Formula

C18H14

Molecular Weight

230.3 g/mol

IUPAC Name

1-methyl-11H-benzo[a]fluorene

InChI

InChI=1S/C18H14/c1-12-5-4-7-13-9-10-16-15-8-3-2-6-14(15)11-17(16)18(12)13/h2-10H,11H2,1H3

InChI Key

ZJZHWVDDDQVBPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(C=CC2=CC=C1)C4=CC=CC=C4C3

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of 1 Methyl 11h Benzo a Fluorene and Analogues

Mechanistic Studies of Cyclization and Annulation Reactions

The synthesis of the benzo[a]fluorene framework, including 1-Methyl-11H-benzo[a]fluorene, is achieved through various cyclization and annulation reactions, each proceeding via distinct mechanistic pathways. These methods construct the tetracyclic ring system by forming new carbon-carbon bonds.

One prominent strategy involves Lewis acid-catalyzed intramolecular reactions. For instance, the synthesis of benzo[a]fluorenes can be accomplished from enol ether precursors through a Prins-type cycloaromatization. researchgate.net In this mechanism, a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is proposed to catalyze the formation of an oxonium species, which subsequently accelerates the annulation and final aromatization steps. researchgate.netacs.org A similar cascade cycloaromatization of 1,7-ynones is also promoted by BF₃·OEt₂. acs.org The proposed mechanism for this transformation involves an initial intramolecular nucleophilic attack by the internal alkyne, followed by an intramolecular aromatic electrophilic substitution to form a tetracyclic intermediate, which then undergoes dehydrative aromatization to yield the benzo[a]fluorene product. acs.org

Palladium-catalyzed annulation provides another route. A method utilizing 5-(2-bromophenyl)pent-3-en-1-ynes employs a palladium catalyst to initiate a cascade reaction. acs.org The mechanism proceeds through sequential steps of oxidative addition of the C-Br bond to the palladium center, insertion, C-H activation, and finally, reductive elimination to furnish the benzo[a]fluorene derivative. acs.org

Thermal cyclization reactions also play a role in forming the benzo[a]fluorene core. The thermal cyclization of non-conjugated benzotriynes and benzodiynes can lead directly to the benzo[b]fluorene skeleton. acs.org Mechanistic studies, supported by theoretical calculations and isotopic labeling, suggest that this transformation involves the initial formation of a 1,4-vinyl biradical. acs.org This is followed by a rapid intramolecular coupling to generate a strained cyclic allene (B1206475) intermediate, which then evolves into the final benzo[b]fluorene product. acs.orgresearchgate.net

Reaction TypePrecursorCatalyst/ConditionsKey Mechanistic StepsReference
Prins-Type CycloaromatizationEnol Ether PrecursorsLewis Acid (e.g., BF₃·OEt₂)Generation of oxonium species, annulation, aromatization. researchgate.net
Cascade Cycloaromatization1,7-YnonesLewis Acid (BF₃·OEt₂)Intramolecular nucleophilic attack, electrophilic aromatic substitution, dehydrative aromatization. acs.orgacs.org
Palladium-Catalyzed Annulation5-(2-Bromophenyl)pent-3-en-1-ynesPd(PPh₃)₄Oxidative addition, insertion, C-H activation, reductive elimination. acs.org
Intramolecular [4+2] CycloadditionDiarylacetylenesThermalFormation of a 1,4-vinyl biradical, intramolecular coupling to a cyclic allene intermediate. acs.org

Photochemical Reactivity and Degradation Pathways

The photochemical behavior of this compound and its analogues is characteristic of polycyclic aromatic hydrocarbons (PAHs), which are known to absorb ultraviolet light and undergo chemical transformations. pjoes.com Exposure to UV radiation, particularly the wavelengths found in natural sunlight (λ ≥ 290 nm), can initiate degradation. pjoes.com

The degradation can occur via two primary pathways: direct photolysis, where the PAH molecule itself absorbs a photon, and indirect photolysis, which involves reactive species like hydroxyl radicals generated from other precursors in the environment. researchgate.net For the parent compound fluorene (B118485), photodegradation in aqueous media primarily yields 9-fluorenone (B1672902) as the major product. researchgate.net This suggests that a key degradation pathway for benzo[a]fluorene analogues involves the oxidation of the methylene (B1212753) bridge at the C-11 position. The process often leads to the formation of phenols and carboxylic acids as further degradation products. researchgate.net

Studies on the photodegradation kinetics of related PAHs like fluorene and anthracene (B1667546) have shown that the process follows first-order kinetics. pjoes.com The stability and degradation rate are influenced by the solvent, with different organic solvents affecting the half-life of the compound. pjoes.com

While much of the research focuses on degradation, photochemical reactions can also be harnessed for synthesis. A direct photochemical route to substituted benzo[b]fluorenes from alkynylated chalcones has been developed. nih.govacs.org This transformation is triggered by UV-A light and is proposed to proceed through a complex sequence involving a biradical species, demonstrating the potential for light-induced intramolecular cyclizations within these frameworks. nih.gov

ProcessCompound ClassConditionsObserved Products/IntermediatesReference
Direct PhotolysisFluoreneAqueous media, UV irradiation9-Fluorenone, phenols, carboxylic acids researchgate.net
Photodegradation KineticsFluorene, Anthracene, Benzo(a)pyreneOrganic solvents, sunlight exposure9-Fluorenone, 9-hydroxyfluorene (from fluorene) pjoes.com
Photochemical SynthesisBenzo[b]fluorenesAlkynylated chalcones, UV-A lightBiradical intermediates nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Fluorene Core

The fluorene core within the this compound structure is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Electrophilic Aromatic Substitution: The fused benzene (B151609) rings of the benzo[a]fluorene system can undergo typical electrophilic aromatic substitution reactions. These include halogenation, nitration, and sulfonation. nih.gov The presence of the methyl group at the C-1 position in this compound would be expected to act as an activating group, influencing the regioselectivity of the substitution by directing incoming electrophiles, typically to ortho and para positions relative to the methyl group. For example, benzo[b]fluorene derivatives have been shown to undergo effective bromination and nitration reactions. nih.govacs.org

Nucleophilic Substitution: The most significant site for nucleophilic reactivity on the fluorene core is the C-11 methylene bridge. The C11-H protons are weakly acidic, with a pKa value analogous to the C9-H protons of fluorene (pKa = 22.6 in DMSO). wikipedia.org Deprotonation by a strong base results in the formation of the highly stable, intensely colored, and aromatic fluorenyl anion. wikipedia.org This anion is a potent nucleophile and readily reacts with a variety of electrophiles, leading to substitution at the C-11 position. This reactivity is a cornerstone of fluorene chemistry and is used to introduce a wide range of substituents at this bridge position.

Intramolecular Rearrangement Reactions Involving the Benzo[a]fluorene Framework

The benzo[a]fluorene skeleton can be formed through intramolecular rearrangement reactions, where the carbon framework of a precursor molecule is reorganized to create the final five-membered ring.

A notable example is the benzil-benzilic acid rearrangement. This reaction has been employed as a key step in a regiospecific route to benzo[b]fluorenones, which are structurally related to benzo[a]fluorenes. The process involves the ring contraction of benz[a]anthracene-5,6-diones to form the five-membered ring of the fluorenone core. thieme-connect.de

In some synthetic routes, unexpected rearrangements lead to the formation of the benzo[a]fluorene system. For instance, the thermal cyclization of 1-[2-(trimethylsilylethynyl)phenyl]-3-arylpropinones was initially expected to produce only benzo[b]fluorenones. However, the reaction also yielded benzo[a]fluorenones as a result of a novel rearrangement, highlighting how reaction conditions can trigger alternative mechanistic pathways. researchgate.net

Furthermore, metal-catalyzed rearrangements have been developed to construct the core structure. A zinc-mediated rearrangement of a 3,3'-dihalo-2,2'-spirobiindan-1,1'-dione derivative was shown to successfully assemble the benzo[b]fluorenone system. researchgate.net This demonstrates that bond reorganization within complex spirocyclic precursors can be a viable strategy for creating the fused-ring structure. researchgate.net

Computational and Theoretical Investigations of 1 Methyl 11h Benzo a Fluorene and Its Congeners

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of complex organic molecules. For methylated benzo[a]fluorenes, these calculations help in understanding how the addition of a methyl group influences the electron distribution and, consequently, the chemical behavior of the parent molecule.

Theoretical studies on related methylated polycyclic aromatic hydrocarbons have demonstrated that the position of methyl substitution can significantly alter the electronic properties. nih.gov A methyl group, being electron-donating, can increase the electron density in the aromatic system, which may affect the molecule's susceptibility to electrophilic attack.

Reactivity descriptors derived from quantum chemical calculations, such as the Fukui function and condensed-to-atom Fukui indices, are employed to predict the most probable sites for electrophilic, nucleophilic, and radical attack. researchgate.netnih.gov For instance, in electrophilic aromatic substitution reactions, the carbon atoms with the highest nucleophilicity, as determined by these descriptors, are the most likely to react. nih.gov While specific calculations for 1-Methyl-11H-benzo[a]fluorene are not extensively documented in publicly available literature, studies on similar PAHs suggest that such computational approaches can reliably predict their regioselectivity in chemical reactions. researchgate.net

Table 1: Theoretical Methods in the Study of PAH Reactivity

Theoretical MethodApplicationPredicted Properties
Density Functional Theory (DFT)Optimization of molecular geometry and calculation of electronic properties.Ground-state energy, electron density, orbital energies (HOMO/LUMO).
Condensed Fukui Function (CFF)Prediction of reactive sites in a molecule.Regioselectivity for electrophilic, nucleophilic, and radical reactions. researchgate.net
Transition State TheoryInvestigation of reaction mechanisms.Reaction rates and activation energies. researchgate.net

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior of molecules and their reaction pathways over time. In the context of PAHs like this compound, MD simulations can be used to model their behavior in various environments and to investigate the mechanisms of their formation and degradation.

For example, MD simulations have been employed to study the initial stages of PAH formation during the pyrolysis of rubber, a process that generates a complex mixture of aromatic compounds. tandfonline.com These simulations can track the evolution of pyrolysis products and identify the key factors influencing the generation of PAHs. tandfonline.com Additionally, stochastic atomistic simulations have been developed to model the growth of PAHs in combustion environments, providing insights into the complex and often reversible reaction sequences that lead to larger aromatic systems. rsc.orgresearchgate.net

Theoretical Exploration of Structure-Property Relationships

The relationship between the molecular structure of methylated PAHs and their biological or physical properties is a key area of theoretical investigation. Quantitative Structure-Activity Relationship (QSAR) studies, for instance, aim to correlate specific structural features with observed activities, such as carcinogenicity.

For methylated fluorenes and benzofluorenes, studies have shown that the position of the methyl group is a critical determinant of their mutagenic and tumor-initiating activity. For example, a single methyl substituent at the benzylic position (the CH2 group in the five-membered ring) of fluorene (B118485) and benzofluorenes is associated with enhanced mutagenic activity. nih.gov In contrast, methylation at other positions may lead to a decrease or complete loss of activity. nih.gov

These experimental observations can be rationalized through computational models that examine how methylation affects the electronic structure and the ability of the molecule to be metabolically activated to reactive intermediates, such as diol epoxides, which can bind to DNA and initiate carcinogenesis. nih.gov

Table 2: Structure-Activity Relationships of Selected Methylated PAHs

CompoundBiological ActivityReference
9-MethylfluoreneMutagenic nih.gov
1,9-DimethylfluoreneMutagenic nih.gov
2,7,9-TrimethylfluoreneNot Mutagenic nih.gov
3-Methylbenzo[b]fluorantheneStrong Tumor Initiator nih.gov
1,3-Dimethylbenzo[b]fluorantheneStrong Tumor Initiator nih.gov
1-Methylbenzo[b]fluorantheneLess Tumorigenic than Benzo[b]fluoranthene nih.gov

Prediction of Spectroscopic Properties through Computational Models

Computational models are extensively used to predict the spectroscopic properties of molecules, which is invaluable for their identification and characterization. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of organic molecules. mdpi.comekb.egresearchgate.net By computing the vertical excitation energies and oscillator strengths, TD-DFT can provide a theoretical spectrum that can be compared with experimental data. mdpi.com Studies on various PAHs have shown that TD-DFT calculations can accurately predict their absorption maxima. mdpi.comnih.gov

Similarly, computational methods are employed to predict Nuclear Magnetic Resonance (NMR) spectra. mdpi.comnih.gov By calculating the magnetic shielding constants of atomic nuclei (e.g., ¹H and ¹³C) within a molecule, it is possible to predict their chemical shifts. mdpi.com These predictions are highly sensitive to the molecular geometry and electronic environment, making them a powerful tool for structure elucidation. mdpi.com

For this compound and its congeners, these computational techniques can predict their characteristic UV-Vis absorption bands and the chemical shifts of their protons and carbon atoms. While specific computational spectroscopic data for this compound is scarce in the literature, the methodologies are well-established and have been successfully applied to a wide range of related aromatic compounds. nih.govnih.gov

Table 3: Computational Methods for Spectroscopic Prediction

Spectroscopic TechniqueComputational MethodPredicted Parameters
UV-Vis Absorption SpectroscopyTime-Dependent Density Functional Theory (TD-DFT)Excitation energies (absorption wavelengths), oscillator strengths. mdpi.com
Nuclear Magnetic Resonance (NMR)Gauge-Independent Atomic Orbital (GIAO), Continuous Set of Gauge Transformations (CSGT)Isotropic magnetic shielding constants (chemical shifts). mdpi.com

Analytical Methodologies for Identification and Quantification of 1 Methyl 11h Benzo a Fluorene

Advanced Chromatographic Separation Techniques for Isomer Resolution (e.g., 2D-LC/2D-GC)

The primary challenge in the analysis of methylated PAHs is the presence of a multitude of structural isomers that are difficult to separate using conventional single-dimension gas chromatography (GC). researchgate.net For instance, 1-Methyl-11H-benzo[a]fluorene co-exists with other methylbenzo[a]fluorene isomers, as well as methylbenzo[b]fluorene and methylbenzo[c]fluorene isomers, many of which have very similar physicochemical properties and retention times on standard GC columns.

To overcome this, comprehensive two-dimensional gas chromatography (GCxGC) has emerged as a powerful technique for the separation of complex PAH mixtures. researchgate.net GCxGC utilizes two columns with different stationary phases (orthogonal mechanisms) connected by a modulator. This configuration provides a significant increase in peak capacity and resolution compared to one-dimensional GC. The selection of the column set is crucial; a common setup for PAH analysis involves a non-polar primary column and a mid-polar or polar secondary column to exploit differences in both volatility and polarity/shape among the isomers. researchgate.net This enhanced separation is indispensable for resolving specific methylated isomers from the complex isomeric background found in environmental samples. researchgate.net

Table 1: Common GC Column Phases for Isomer Resolution of Methylated PAHs
Column TypeStationary Phase ChemistrySelectivity PrincipleApplication in 2D-GC
Non-polarPolydimethylsiloxane (e.g., DB-5ms, HP-5ms)Separation primarily by boiling point/volatilityTypically used as the 1st dimension column to provide an initial separation of compounds.
Mid-polarPhenyl-substituted polysiloxane (e.g., DB-17ms, DB-35ms)Separation influenced by boiling point and π-π interactionsOften used as the 2nd dimension column to separate co-eluting isomers from the 1st dimension based on their planarity and shape.
PolarPolyethylene glycol (e.g., DB-WAX)Separation by polarityUsed as a 2nd dimension column for enhanced separation of isomers with differing polarities.
Shape-selectiveLiquid crystalline phasesSeparation based on molecular geometry (length-to-breadth ratio)Highly effective as a 2nd dimension column for resolving structurally similar PAH isomers that are difficult to separate on other phases.

Mass Spectrometric Identification and Structural Elucidation (e.g., GC-MS, HRMS)

Gas chromatography coupled with mass spectrometry (GC-MS) is the definitive technique for the identification and quantification of PAHs and their alkylated derivatives. diva-portal.org For this compound, electron ionization (EI) at a standard energy of 70 eV is typically used.

The mass spectrum of an aromatic compound like this compound is characterized by a prominent molecular ion (M⁺•) peak, which corresponds to its molecular weight of 230.29 g/mol . Structural elucidation is supported by analyzing the fragmentation pattern. The primary fragmentation pathways would include the loss of a methyl radical (•CH₃), resulting in a stable [M-15]⁺ ion at a mass-to-charge ratio (m/z) of 215. Another expected fragmentation is the loss of a hydrogen atom, leading to an [M-1]⁺ ion at m/z 229. The base peak is often the molecular ion itself due to the stability of the fused aromatic ring system.

High-resolution mass spectrometry (HRMS) provides unambiguous identification by measuring the mass of an ion with very high accuracy. This allows for the determination of the elemental composition, confirming the molecular formula of this compound as C₁₈H₁₄ and distinguishing it from other co-eluting compounds that may have the same nominal mass but a different elemental formula.

Table 2: Predicted Key Mass Fragments for this compound
m/zAssignmentSignificance
230[M]⁺• (Molecular Ion)Confirms the molecular weight of the compound. Expected to be a high-intensity peak.
229[M-H]⁺Fragment resulting from the loss of a hydrogen atom.
215[M-CH₃]⁺Key fragment resulting from the loss of the methyl group, forming a stable benzofluorenyl cation. This peak is highly diagnostic for methyl substitution.
115[M-CH₃]²⁺Doubly charged ion corresponding to the [M-CH₃] fragment, which can be observed in the spectra of stable aromatic systems.

Spectroscopic Characterization Methods (e.g., Nuclear Magnetic Resonance, UV-Vis, Infrared, Fluorescence Spectroscopy)

While chromatographic methods coupled with mass spectrometry are primary tools for quantification, various spectroscopic techniques are indispensable for the definitive structural characterization of isolated or synthesized standards of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the most detailed structural information. The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the fused ring system. A key diagnostic signal would be a singlet in the aliphatic region (approximately δ 2.5 ppm) corresponding to the three equivalent protons of the methyl group. The ¹³C NMR spectrum would display a corresponding number of signals for the aromatic carbons and a distinct signal for the methyl carbon in the high-field region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Like other PAHs, this compound possesses a conjugated π-electron system that results in a characteristic UV-Vis absorption spectrum with multiple absorption bands. The spectrum provides a useful fingerprint for identification when compared to a reference standard.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups within the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching from the methyl and methylene (B1212753) groups (below 3000 cm⁻¹), aromatic C=C ring stretching vibrations (approx. 1600–1450 cm⁻¹), and C-H out-of-plane bending vibrations (below 900 cm⁻¹), which can help confirm the substitution pattern on the aromatic rings.

Fluorescence Spectroscopy: Many PAHs are highly fluorescent, making fluorescence detection a very sensitive and selective method, particularly when coupled with High-Performance Liquid Chromatography (HPLC). The compound would exhibit characteristic excitation and emission maxima. The methyl group may cause a slight solvatochromic shift in the spectra compared to the parent compound, 11H-benzo[a]fluorene.

Table 3: Expected Spectroscopic Features for this compound
TechniqueExpected Features
¹H NMRAromatic protons (δ ≈ 7.0-9.0 ppm), Methylene protons (CH₂), Methyl protons (singlet, δ ≈ 2.5 ppm).
¹³C NMRMultiple signals in the aromatic region (δ ≈ 120-150 ppm), signals for aliphatic carbons.
UV-VisMultiple characteristic absorption maxima due to π-π* transitions of the conjugated aromatic system.
Infrared (IR)Aromatic C-H stretch (>3000 cm⁻¹), Aliphatic C-H stretch (<3000 cm⁻¹), Aromatic C=C stretch (≈1600-1450 cm⁻¹).
FluorescenceCharacteristic excitation and emission spectra, enabling highly sensitive detection.

Application of Advanced Hyphenated Techniques for Complex Environmental Matrices

The analysis of this compound in real-world samples, such as soil, sediment, water, or air particulates, is complicated by the presence of a highly complex matrix of interfering compounds. thermofisher.commdpi.com Effective analysis, therefore, relies on the integration of efficient sample preparation with advanced hyphenated analytical techniques. ijpsjournal.comactascientific.comlongdom.org

The typical workflow involves extraction of the analytes from the sample matrix using methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), followed by a cleanup step to remove interferences. nih.gov The purified extract is then analyzed using a hyphenated system.

GCxGC coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) is particularly well-suited for this purpose. researchgate.net It combines the superior separation power of GCxGC with the fast acquisition speeds and full-spectrum sensitivity of TOFMS. This allows for the simultaneous separation, identification, and quantification of hundreds of individual PAHs and their alkylated homologues in a single analysis, providing a comprehensive profile of contamination. researchgate.net Other powerful techniques include HPLC coupled with fluorescence detection (HPLC-FLD) for sensitive quantification of known fluorescent PAHs and HPLC coupled with tandem mass spectrometry (LC-MS/MS) for highly selective analysis. actascientific.comnih.gov

Table 4: Application of Hyphenated Techniques for Analysis in Complex Matrices
Hyphenated TechniqueApplication for this compound Analysis
GC-MS/MSHighly selective and sensitive quantification in complex matrices like scrubber water, using multiple reaction monitoring (MRM) to minimize interferences. nih.gov
GCxGC-TOFMSComprehensive profiling of alkylated PAH isomers in heavily contaminated samples (e.g., sediments, crude oil), enabling resolution from co-eluting isomers. researchgate.net
HPLC-FLDUltra-sensitive quantification, provided the compound is fluorescent and has been chromatographically resolved from other fluorescent species.
LC-HRMSIdentification and quantification of less volatile or thermally labile PAH derivatives that are not amenable to GC analysis.

Environmental Occurrence and Formation Pathways of Alkylated Benzo a Fluorenes

Sources and Environmental Distribution in Multi-Compartment Systems (Atmosphere, Soil, Sediment, Aquatic Environments)

Alkylated benzo[a]fluorenes are found across various environmental compartments due to their semi-volatile nature and hydrophobicity. Their distribution is largely governed by their physicochemical properties and the nature of the receiving environment.

Atmosphere: In the atmosphere, these compounds can exist in both the gas phase and adsorbed to particulate matter. researchgate.net Their presence in urban air is well-documented, with concentrations often showing seasonal variations. For instance, concentrations of related compounds like benzo[c]fluorene have been observed to be significantly higher in winter than in summer, a pattern attributed to increased emissions from heating and specific meteorological conditions. bohrium.com While specific data for 1-Methyl-11H-benzo[a]fluorene is limited, studies on methylated PAHs in urban dustfall indicate that vehicle emissions are a primary source. researchgate.net

Soil and Sediment: Due to their low water solubility and high octanol-water partition coefficients, alkylated benzo[a]fluorenes have a strong tendency to adsorb to soil and sediment particles. nih.gov Sediments, in particular, act as a major environmental sink for these compounds. helcom.fi Analysis of sewage sludge from various wastewater treatment plants has shown the presence of numerous methylated PAHs, indicating that sludge can be a significant vector for their release into the environment. mdpi.com Concentrations of total methylated PAHs in sewage sludge can range from approximately 48 to 479 ng/g dry weight. mdpi.com

Aquatic Environments: In aquatic systems, alkylated benzo[a]fluorenes are typically found in low concentrations in the water column and are predominantly associated with suspended particulate matter and bottom sediments. Their low solubility limits their dissolved-phase concentrations. researchgate.net

Environmental CompartmentTypical Concentration Range for Alkylated PAHsPrimary Sources
Atmosphere (Urban Air) ng/m³ to µg/m³ (on particulate matter)Vehicle exhaust, industrial emissions, residential heating
Soil (Urban/Industrial) µg/kg to mg/kgAtmospheric deposition, industrial waste, traffic emissions
Sediment (Harbor/River) µg/kg to mg/kgUrban runoff, industrial effluent, atmospheric deposition
Aquatic (Water Column) ng/LIndustrial discharge, atmospheric deposition, runoff

Pyrogenic and Petrogenic Formation Mechanisms in Natural and Anthropogenic Processes

The formation of this compound and other alkylated benzo[a]fluorenes can be broadly categorized into two primary mechanisms: pyrogenic and petrogenic.

Pyrogenic Formation: This process involves the incomplete combustion of organic materials at high temperatures. nih.gov Natural sources of pyrogenic PAHs include forest fires and volcanic eruptions. esaa.org However, anthropogenic sources are far more significant and include emissions from vehicle engines, industrial processes, power generation, and the burning of coal and wood. researchgate.neteeer.org During combustion, complex chemical reactions, including methyl addition cyclization (MAC), can lead to the formation of methylated PAHs. mdpi.commdpi.comdntb.gov.ua In this mechanism, methyl radicals, which are abundant in combustion flames, add to existing PAH structures, leading to the formation of new aromatic rings with alkyl substituents. mdpi.commdpi.com Pyrogenic mixtures are typically characterized by a higher proportion of the parent, non-alkylated PAHs compared to their alkylated homologues. esaa.org

Petrogenic Formation: Petrogenic PAHs originate from petroleum and its refined products. researchgate.net Crude oil naturally contains a complex mixture of aromatic hydrocarbons, including alkylated benzo[a]fluorenes. aaqr.orgnih.gov These compounds are introduced into the environment through oil spills, leaks from storage tanks, and runoff from paved surfaces. esaa.org In contrast to pyrogenic sources, petrogenic sources are characterized by a predominance of alkylated PAHs over their parent compounds. researchgate.net The distribution of alkylated homologues in petrogenic sources typically shows a pattern where the concentration increases with the degree of alkylation, up to a certain point.

Environmental Photolytic and Biotic Transformation Processes

Once released into the environment, this compound is subject to various transformation processes that affect its persistence and fate.

Photolytic Transformation: In the presence of sunlight, particularly UV radiation, PAHs can undergo photodegradation. researchgate.netnih.gov This process can lead to the oxidation of the molecule, forming derivatives such as hydroxy compounds, quinones, and, in some cases, leading to ring cleavage. nih.gov Studies on the parent compound, fluorene (B118485), have shown that photolysis in aqueous solutions can be rapid, with half-lives on the order of minutes under certain experimental conditions. nih.gov The presence of other substances in the water, such as humic acids, can influence the rate of photodegradation. While specific studies on this compound are lacking, it is expected to undergo similar photolytic processes.

Biotic Transformation: Microbial degradation is a key process in the natural attenuation of PAHs in soil and sediment. nih.govfrontiersin.org A variety of bacteria and fungi have been identified that can metabolize PAHs, using them as a source of carbon and energy. gavinpublishers.compjoes.com The biodegradation of the parent compound, benzo[a]fluorene, has been studied, with research identifying bacterial strains, such as Pseudomonas sp., capable of degrading it. nih.gov The degradation pathway often involves initial enzymatic oxidation to form dihydrodiols, which can then be further metabolized, leading to ring fission. nih.gov The presence of an alkyl group, such as the methyl group in this compound, can affect the rate and pathway of biodegradation compared to the parent compound. nih.gov Some studies suggest that alkylation can either enhance or hinder microbial degradation depending on the position and size of the alkyl group and the specific microorganisms involved. nih.gov

Isomeric Ratios and Molecular Fingerprinting for Source Apportionment Studies

Distinguishing between pyrogenic and petrogenic sources of PAH contamination is a critical aspect of environmental forensics. Isomeric ratios and molecular fingerprinting are powerful tools used for this purpose. nih.gov

The underlying principle is that the relative abundance of different PAH isomers can be characteristic of a particular source. nih.gov For alkylated PAHs, the distribution of different alkylated homologue series (e.g., C1-, C2-, C3-naphthalenes, phenanthrenes, etc.) provides a "fingerprint" of the source. As previously mentioned, petrogenic sources typically show a dominance of alkylated PAHs over the parent compound, while pyrogenic sources show the opposite trend. esaa.org

Specific diagnostic ratios of parent PAHs are commonly used for source apportionment. researchgate.netnih.gov For example, ratios such as Fluoranthene/(Fluoranthene + Pyrene) and Indeno[1,2,3-cd]pyrene/(Indeno[1,2,3-cd]pyrene + Benzo[g,h,i]perylene) are used to differentiate between petroleum combustion, biomass burning, and coal combustion. dntb.gov.ua

While less commonly cited, ratios involving methylated isomers are also being developed and utilized. For instance, the ratios of different methylphenanthrene isomers have been used to differentiate sources of petroleum contamination. Although specific, validated diagnostic ratios for methylbenzo[a]fluorene isomers are not widely established in the literature, the principle remains the same. The relative abundance of this compound to other methylated isomers of benzo[a]fluorene or to the parent compound could potentially serve as an indicator of its origin. Advanced analytical techniques, such as two-dimensional gas chromatography, are improving the ability to separate and quantify individual methylated PAH isomers, which will enhance the utility of these compounds in source apportionment studies. researchgate.net

The table below provides examples of commonly used PAH diagnostic ratios for source apportionment.

Diagnostic RatioPetrogenic SourcePyrogenic Source (e.g., Combustion)
Fluoranthene / (Fluoranthene + Pyrene) < 0.4> 0.4
Indeno[1,2,3-cd]pyrene / (Indeno[1,2,3-cd]pyrene + Benzo[g,h,i]perylene) < 0.2> 0.2
Low Molecular Weight PAHs / High Molecular Weight PAHs > 1< 1
Alkylated PAHs / Parent PAHs HighLow

Functionalization and Derivatization Strategies for Advanced Chemical Applications

Synthesis of Functionalized 1-Methyl-11H-benzo[a]fluorene Derivatives

The synthesis of functionalized this compound derivatives can be approached in two primary ways: by constructing the core with pre-functionalized precursors or by post-synthesis modification of the parent molecule.

Recent advances in palladium-catalyzed annulation reactions have provided efficient routes to the benzo[a]fluorene core. A notable method involves the cascade cyclization of 5-(2-bromophenyl)pent-3-en-1-ynes. acs.org This strategy allows for the incorporation of various substituents on the aromatic rings and the fluorenyl bridge, offering a versatile platform for tuning the molecule's properties. By starting with a methyl-substituted bromophenyl precursor, the 1-methyl derivative can be specifically targeted. The reaction proceeds through a sequence of oxidative addition, insertion, C-H activation, and reductive elimination. acs.org

Table 1: Optimized Conditions for Palladium-Catalyzed Synthesis of Benzo[a]fluorene Derivatives. acs.org
ParameterOptimal Condition
Catalyst Pd(OAc)₂
Ligand DPEphos
Base Tributylamine (Bu₃N)
Solvent DMF
Temperature 140-160 °C
Yield Up to 85%

Data derived from a study on related benzo[a]fluorene derivatives. acs.org

Once the this compound scaffold is obtained, further functionalization can occur at several positions. The methyl group itself is a key handle for derivatization. Studies on other methyl-substituted polycyclic aromatic hydrocarbons (PAHs) have shown that methyl groups can be key for initiating chemical reactions and polymerization. nih.govacs.orgresearchgate.net They can undergo radical reactions, such as halogenation (e.g., with N-bromosuccinimide), to create a benzylic bromide, which is a versatile intermediate for introducing a wide range of functional groups via nucleophilic substitution. acs.org Furthermore, electrophilic aromatic substitution reactions (e.g., nitration, bromination) can modify the electron-rich aromatic rings, though regioselectivity must be carefully controlled. acs.org

Integration into Conjugated Systems for Optoelectronic and Electronic Materials Applications

Fluorene (B118485) and its derivatives are cornerstone materials in optoelectronics due to their high photoluminescence quantum yields, excellent thermal stability, and tunable electronic properties. acs.orgnbinno.com The this compound core, with its extended π-conjugation compared to fluorene, is a promising building block for next-generation organic electronic materials.

Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure of the benzo[a]fluorene unit helps to prevent non-radiative decay processes, leading to high emission efficiencies. By incorporating this core into polymers or as the central unit of a larger molecule, its strong blue fluorescence can be harnessed. ingentaconnect.comnih.gov The methyl group can enhance the solubility and processability of these materials, which is a crucial advantage for device fabrication. nbinno.com Functionalization at other positions can be used to attach charge-transporting moieties (e.g., triphenylamines for hole transport) or to tune the emission color. For instance, alternating copolymers based on fluorene derivatives have been successfully used to create orange and red-light-emitting devices. 20.210.105

Table 2: Electroluminescent Properties of Devices Using Fluorene-Based Emitters.
Emitter TypeMax. Emission (nm)External Quantum Eff. (%)Application
Benzo[b]fluoreno[3,4-d]thiophene Derivative ingentaconnect.com~4603.51Blue OLED
Fluorene-bridged Quinazoline nih.gov~4651.58Blue OLED
Alternating Fluorene-Thiophene Copolymer 20.210.105~668N/ARed OLED

Organic Field-Effect Transistors (OFETs) and Organic Photovoltaic Cells (OPVs): The excellent charge carrier mobility of fluorene-based materials makes them suitable for use in OFETs. nbinno.com The extended conjugation of this compound is expected to facilitate intermolecular π-π stacking, which is essential for efficient charge transport in the solid state. For OPV applications, the benzo[a]fluorene unit can be functionalized with both electron-donating and electron-accepting groups to create donor-acceptor systems with tailored energy levels for efficient exciton (B1674681) dissociation and charge generation.

Exploration of Photosensitizing Properties for Photochemical Processes

Photosensitizers are molecules that absorb light and transfer the energy to another molecule, thereby inducing a chemical reaction. Polycyclic aromatic hydrocarbons are known to possess photosensitizing capabilities due to their ability to absorb UV radiation and form long-lived triplet states. While specific studies on this compound are limited, the properties of related structures provide valuable insights.

For example, 9-fluorenone (B1672902), which shares the core fluorene structure, has been investigated as a photosensitizer. nih.gov Studies have shown that minor changes to the molecular structure of such compounds can lead to significantly different phototoxic characteristics. The extended π-system of this compound would allow it to absorb light in the UVA and UVB regions. Upon absorbing a photon, it can be excited to a singlet state, followed by intersystem crossing to a triplet state. This triplet state can then transfer its energy to molecular oxygen to generate singlet oxygen, a highly reactive species used in photodynamic therapy and photooxidation reactions. The specific efficiency of this process would depend on the triplet state's energy and lifetime, which could be tuned through further derivatization.

Development as Key Building Blocks and Protecting Groups in Complex Organic Synthesis

The rigid and well-defined three-dimensional structure of this compound makes it a valuable synthon, or building block, for the construction of more complex molecular architectures. Its tetracyclic core can serve as a scaffold to which other functional units are attached, leading to materials with tailored properties. Various synthetic methods have been developed to access the benzo[a]fluorene core, highlighting its importance as a synthetic target and intermediate. researchgate.netnih.govresearchgate.net

While not as established as its simpler relative, the fluorenylmethoxycarbonyl (Fmoc) group, which is a cornerstone for peptide synthesis, the benzo[a]fluorene scaffold shares the fundamental characteristic of a stable aromatic system that can be selectively cleaved under specific conditions if appropriately functionalized. acs.org The true value of this compound in this context lies in its use as a core unit for building larger, functional molecules. For example, thermal cyclization of specifically designed precursors has been used to form the benzo[a]fluorenone core, which is a key structure in natural products like fluostatins. nih.gov

Investigation of Surface-Active Properties for Material Science Applications

Surface-active agents, or surfactants, are amphiphilic molecules that can reduce surface tension and are used in a wide range of applications, including as detergents, wetting agents, and emulsifiers. While the hydrophobic, nonpolar nature of this compound does not inherently lend itself to surface activity, it can be chemically modified to create powerful surfactants.

Research has demonstrated that fluorene derivatives can be transformed into compounds with excellent surface-active properties. researchgate.net This is typically achieved by introducing a hydrophilic (polar) chain onto the hydrophobic (nonpolar) fluorene core. A viable strategy for this compound would involve functionalizing the aromatic ring or the methyl group with a reactive handle, such as a hydroxyl or carboxyl group. This functionalized intermediate could then be reacted with a polar species, such as propylene (B89431) oxide, to generate a non-ionic surfactant. researchgate.net The resulting amphiphilic molecule would possess the rigid, bulky benzo[a]fluorene group as its hydrophobic tail and a flexible, hydrophilic chain, enabling it to self-assemble at interfaces and form micelles in solution.

Design Principles for Quantum Computing and Spintronics

The fields of quantum computing and spintronics rely on the precise control of the quantum states (e.g., spin) of electrons. Polycyclic aromatic hydrocarbons are promising candidates for these applications because their extended π-systems can host and stabilize unpaired electrons (radicals) and their electronic properties can be precisely tuned through chemical synthesis. biorxiv.orgnih.gov

While this compound is a closed-shell molecule, its benzo-extended fluorene structure is an excellent platform for designing molecules with specific quantum properties. Key design principles include:

Creation of Stable Radicals: By introducing specific functional groups or creating non-alternant hydrocarbon structures, it is possible to generate stable open-shell molecules with a net spin. The benzo[a]fluorene scaffold can be modified to favor the formation of such radical species.

Tuning Singlet-Triplet Energy Gaps: For applications in spintronics, controlling the energy gap between the ground singlet state and the excited triplet state is crucial. The size and topology of the π-conjugated system in benzo[a]fluorene derivatives directly influence this gap. Extending the conjugation or introducing heavy atoms could be strategies to modulate this property.

Molecular Self-Assembly: Creating ordered arrays of these molecules on a surface is essential for building functional devices. The rigid structure of this compound can be leveraged to control intermolecular interactions and promote desired self-assembly behaviors.

Quantum chemical calculations are a vital tool in this area, allowing researchers to predict the electronic structure, stability, and magnetic properties of novel benzo[a]fluorene derivatives before undertaking complex syntheses. worldscientific.comnih.gov

Q & A

Q. What analytical techniques are recommended for characterizing 1-Methyl-11H-benzo[a]fluorene in synthetic samples?

Methodological Answer:

  • GC-MS : Use gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and fragmentation patterns. For example, derivatives like 9-Bromo-11,11-dimethyl-11H-benzo[a]fluorene can be analyzed using GC-MS to verify substituent positions .
  • NMR Spectroscopy : Employ 1^1H and 13^{13}C NMR to resolve structural ambiguities, particularly to distinguish between benzo[a] and benzo[b]fluorene isomers. The IUPAC Standard InChIKey (e.g., HAPOJKSPCGLOOD-UHFFFAOYSA-N for 11H-Benzo[b]fluorene) aids in spectral database matching .
  • X-ray Crystallography : For crystalline derivatives (e.g., naphthyl-substituted benzofluorenes), crystallography provides unambiguous confirmation of regiochemistry and stereoelectronic effects .

Q. How can researchers optimize the synthesis of this compound derivatives for reproducibility?

Methodological Answer:

  • Catalyst Selection : Use palladium catalysts for cross-coupling reactions, as demonstrated in the synthesis of 5-(2-methoxy-1-naphthyl)-11H-benzo[b]fluorene via benzannulated enyne–allenes .
  • Thermal Cyclization Control : Monitor reaction temperatures during diaryldiynone cyclization to minimize rearrangements (e.g., unintended benzo[a]- vs. benzo[b]-fluorenone formation) .
  • Purification : Employ silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate isomers, as described in fluorene-based ligand syntheses .

Advanced Research Questions

Q. How can contradictions in environmental toxicity data for this compound derivatives be resolved?

Methodological Answer:

  • Species Sensitivity Distribution (SSD) Modeling : Apply logistic regression models (e.g., y=1/[1+exp(0.81x)]y = 1 / [1 + \exp(-0.81x)]) to reconcile chronic toxicity thresholds across aquatic species. For fluorene analogs, SSD curves derived from 15 species showed high correlation (r2=0.95r^2 = 0.95) .
  • Comparative Metabolomics : Compare metabolic pathways in model organisms (e.g., zebrafish) exposed to benzo[a]fluorene vs. fluorene to identify isomer-specific toxicity mechanisms .
  • QA/QC Protocols : Cross-validate LC-LC-GC-MS/MS data with certified reference materials (e.g., NIST Standard Reference Database 69) to minimize analytical variability .

Q. What mechanistic insights explain the regioselectivity of benzo[a]fluorene formation during cyclization reactions?

Methodological Answer:

  • Computational Modeling : Use DFT calculations to predict transition-state energies for competing cyclization pathways. For example, diaryldiynone rearrangements favor benzo[a]fluorene cores due to lower activation barriers in silyl-protected intermediates .
  • Isotopic Labeling : Introduce 13^{13}C labels at key positions (e.g., C-11 methyl groups) to track migratory pathways during thermal or photochemical cyclization .
  • Steric vs. Electronic Effects : Compare substituent effects (e.g., methoxymethyl vs. methyl groups) on reaction outcomes, as shown in the synthesis of 5-[2-(methoxymethyl)-1-naphthyl] derivatives .

Q. How can researchers design experiments to study the environmental persistence of this compound in soil matrices?

Methodological Answer:

  • Microcosm Studies : Incubate soil samples spiked with 14^{14}C-labeled benzo[a]fluorene under aerobic/anaerobic conditions. Monitor degradation via radio-HPLC and compare half-lives to parent fluorene (t1/2=1530t_{1/2} = 15–30 days in aerobic soils) .
  • Adsorption Isotherms : Measure partitioning coefficients (KdK_d) using batch equilibration methods. Fluorene analogs typically exhibit logKoc=4.24.7\log K_{oc} = 4.2–4.7, indicating strong soil organic carbon binding .
  • Photodegradation Analysis : Exclude UV light in control experiments to differentiate microbial vs. abiotic degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.